molecular formula C3H3ClO2S B14323751 5-Chloro-1,3-oxathiolan-2-one CAS No. 110008-75-8

5-Chloro-1,3-oxathiolan-2-one

Cat. No.: B14323751
CAS No.: 110008-75-8
M. Wt: 138.57 g/mol
InChI Key: CIGDKSKYAKBFFZ-UHFFFAOYSA-N
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Description

5-Chloro-1,3-oxathiolan-2-one is a heterocyclic compound containing sulfur, oxygen, and chlorine atoms It is a derivative of 1,3-oxathiolane, a five-membered ring with sulfur and oxygen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 1,3-oxathiolan-2-one derivatives involves the reaction of aldehydes with mercaptoacetic acid in the presence of a catalyst such as the Mukaiyama reagent. This reaction typically occurs in a solvent like dimethylformamide (DMF) and provides the desired product in good to excellent yields .

Another approach involves the (3+2)-cycloaddition of thioketones with acetylenedicarboxylic acid. This method allows for the direct synthesis of 1,3-oxathiolan-5-ones in a one-pot reaction with high yields and enantioselectivity .

Industrial Production Methods

Industrial production methods for 5-Chloro-1,3-oxathiolan-2-one are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,3-oxathiolan-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like ammonia or thiols can be used in substitution reactions, often in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-1,3-oxathiolan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-1,3-oxathiolan-2-one depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or interacting with nucleic acids. For example, derivatives of 1,3-oxathiolane are known to inhibit reverse transcriptase, an enzyme crucial for the replication of HIV .

Comparison with Similar Compounds

Similar Compounds

    1,3-Oxathiolane: The parent compound without the chlorine substituent.

    1,3-Oxathiolan-5-one: A similar compound with a different substitution pattern.

    Lamivudine: A well-known antiviral drug that is a derivative of 1,3-oxathiolane.

Uniqueness

5-Chloro-1,3-oxathiolan-2-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This substitution can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties.

Properties

CAS No.

110008-75-8

Molecular Formula

C3H3ClO2S

Molecular Weight

138.57 g/mol

IUPAC Name

5-chloro-1,3-oxathiolan-2-one

InChI

InChI=1S/C3H3ClO2S/c4-2-1-7-3(5)6-2/h2H,1H2

InChI Key

CIGDKSKYAKBFFZ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)S1)Cl

Origin of Product

United States

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